Octyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate
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Overview
Description
OCTYL 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETATE is a chemical compound with the molecular formula C₁₇H₂₂N₄O₂S. It is known for its unique structure, which includes an octyl ester group and a pyridine ring substituted with amino and dicyano groups. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and chemical properties .
Preparation Methods
The synthesis of OCTYL 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETATE typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a multi-step process involving the condensation of appropriate precursors.
Introduction of Amino and Dicyano Groups: The amino and dicyano groups are introduced through nitration and subsequent reduction reactions.
Thioester Formation: The thioester linkage is formed by reacting the pyridine derivative with an appropriate thiol.
Esterification: Finally, the octyl ester group is introduced through esterification reactions using octanol and acetic acid derivatives.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
OCTYL 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
OCTYL 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a ligand for adenosine receptors, which are targets for various therapeutic agents.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules are investigated to understand its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of OCTYL 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETATE involves its interaction with molecular targets such as adenosine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways and cellular processes, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to OCTYL 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETATE include other pyridine derivatives with amino and dicyano substitutions. These compounds may have similar biological activities but differ in their specific chemical properties and interactions with molecular targets. Examples of similar compounds include:
- 2-Amino-6-[(1H-imidazol-2-ylmethyl)sulfanyl]-4-[4-(prop-2-en-1-yloxy)phenyl]pyridine-3,5-dicarbonitrile .
- [(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid methyl ester .
These comparisons highlight the uniqueness of OCTYL 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETATE in terms of its specific ester and thioester functionalities, which may confer distinct properties and applications.
Properties
Molecular Formula |
C17H22N4O2S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
octyl 2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C17H22N4O2S/c1-2-3-4-5-6-7-8-23-15(22)12-24-17-14(11-19)9-13(10-18)16(20)21-17/h9H,2-8,12H2,1H3,(H2,20,21) |
InChI Key |
NWCVPVYGWSVXOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CSC1=C(C=C(C(=N1)N)C#N)C#N |
Origin of Product |
United States |
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